molecular formula C17H16BrN3O4S2 B320959 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide

Cat. No.: B320959
M. Wt: 470.4 g/mol
InChI Key: BCIURPMLKVHCEY-UHFFFAOYSA-N
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Description

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a brominated benzamide moiety, an acetylsulfamoyl group, and a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Acetylation: The acetylsulfamoyl group is introduced by reacting the intermediate with acetic anhydride and a suitable base, such as pyridine, to form the acetylsulfamoyl derivative.

    Carbamothioylation: The final step involves the formation of the carbamothioyl linkage by reacting the intermediate with thiocarbamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the acetylsulfamoyl group to a primary amine.

    Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of copper(I) iodide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can act as a pharmacophore, interacting with active sites of enzymes, while the brominated benzamide moiety can enhance binding affinity through halogen bonding. The carbamothioyl linkage may also contribute to the compound’s overall activity by stabilizing the molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(sulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methylbenzamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-methylbenzamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-ethylbenzamide

Uniqueness

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide is unique due to the presence of the acetylsulfamoyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom in the benzamide ring also provides opportunities for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16BrN3O4S2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide

InChI

InChI=1S/C17H16BrN3O4S2/c1-10-3-4-12(9-15(10)18)16(23)20-17(26)19-13-5-7-14(8-6-13)27(24,25)21-11(2)22/h3-9H,1-2H3,(H,21,22)(H2,19,20,23,26)

InChI Key

BCIURPMLKVHCEY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Br

Origin of Product

United States

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